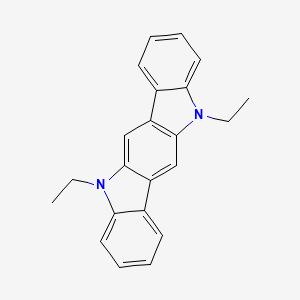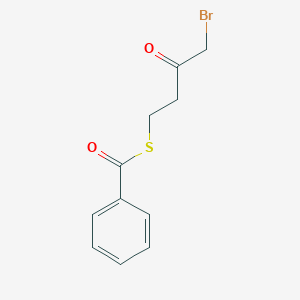
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is an organic compound that features a benzene ring attached to a carboxylic acid group and a thioester linkage to a 4-bromo-3-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester typically involves the reaction of benzenecarbothioic acid with 4-bromo-3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The general reaction scheme is as follows:
Benzenecarbothioic acid+4-bromo-3-oxobutyl chloride→Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-bromo-3-oxobutyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom and thioester linkage.
Medicine: Explored for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds upon metabolic activation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester involves its ability to undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives. The thioester linkage can also undergo hydrolysis, releasing benzenecarbothioic acid and the corresponding alcohol. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and bromine groups, which activate the molecule towards nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioic acid, S-(4-chloro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-fluoro-3-oxobutyl) ester
- Benzenecarbothioic acid, S-(4-iodo-3-oxobutyl) ester
Uniqueness
Benzenecarbothioic acid, S-(4-bromo-3-oxobutyl) ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Properties
CAS No. |
99853-23-3 |
|---|---|
Molecular Formula |
C11H11BrO2S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
S-(4-bromo-3-oxobutyl) benzenecarbothioate |
InChI |
InChI=1S/C11H11BrO2S/c12-8-10(13)6-7-15-11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
VTJZDTVUAMMPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


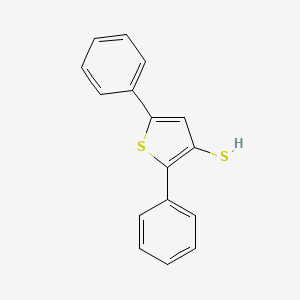
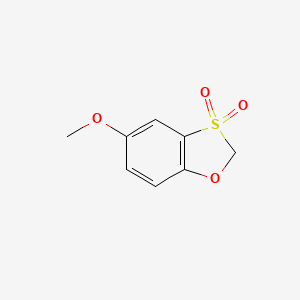
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
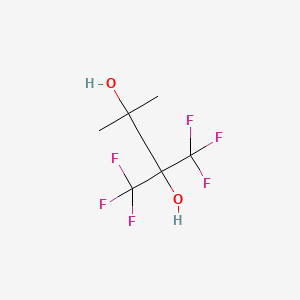
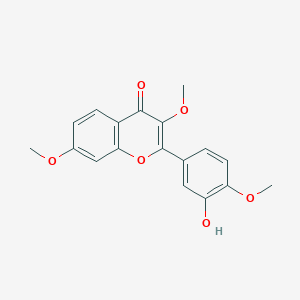
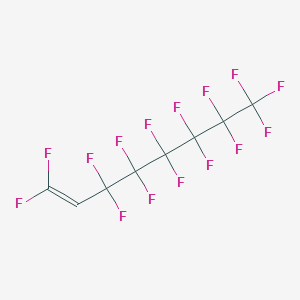
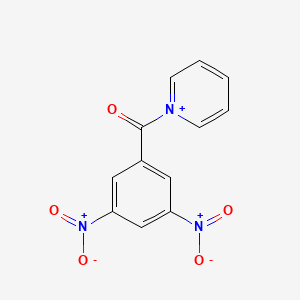
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
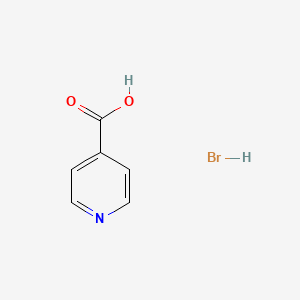
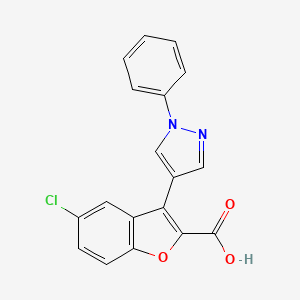
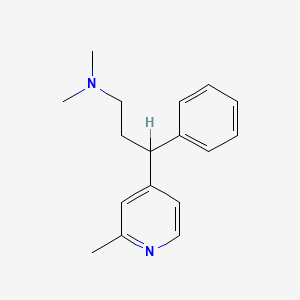
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
